11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound features a unique structure characterized by a seven-membered diazepine ring fused with two benzene rings and a cyclohexene moiety. The presence of a bromophenyl group and dimethyl substitutions enhances its potential biological activities.
The compound can be synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions involving o-phenylenediamine and cyclohexenones. These methods have been documented in multiple scientific studies, highlighting the compound's relevance in medicinal chemistry and organic synthesis .
This compound is classified as a dibenzo[b,e][1,4]diazepinone, a subclass of benzodiazepines known for their pharmacological properties, including anxiolytic and sedative effects. Its structural features contribute to its classification within this chemical family.
The synthesis of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several methods:
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts under controlled conditions (temperature and solvent choice) .
The mechanism of action for 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one primarily involves its interaction with the central nervous system. It binds to the benzodiazepine site on GABA_A receptors:
The applications of 11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one span various scientific fields:
Dibenzo[b,e][1,4]diazepin-1-ones represent a therapeutically significant class of heterocyclic compounds characterized by a seven-membered diazepine ring fused between two benzene moieties. The title compound incorporates strategic structural features—a 3-bromophenyl substituent at position 11 and geminal dimethyl groups at position 3—engineered to modulate electronic properties and receptor binding affinity. These modifications position it as a promising scaffold in medicinal chemistry research, particularly for targeting neurological disorders and infectious diseases, leveraging the established bioactivity of its structural congeners [8].
The systematic IUPAC name is constructed as follows:
While a specific CAS registry number for the 3-bromophenyl analog is not explicitly listed in the search results, structurally related compounds follow consistent numbering patterns (e.g., 406914-52-1 for a pentyloxy analog [3], 82408-04-6 for a nitrophenyl variant [2]). Common synonyms include:
Table 1: Registry Data for Key Structural Analogs
Substituent at Position 11 | CAS Registry Number | Molecular Formula |
---|---|---|
4-(Pentyloxy)phenyl | 406914-52-1 | C₂₆H₃₂N₂O₂ |
4-Nitrophenyl | 82408-04-6 | C₂₁H₂₁N₃O₃ |
2-Chlorophenyl | 361197-68-4 | C₁₉H₁₇ClN₂O |
3,4-Dimethoxyphenyl (with benzoyl) | 354538-75-3 | C₃₀H₃₀N₂O₄ |
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one subclass, distinguished from fully aromatic analogs (e.g., CID 201327 [1]) by reduced C2-C5/N10 bonds. Key structural features include:
Crystallographic studies of analogs (e.g., the 4-methoxyphenyl derivative [8]) reveal non-planar geometries, with dihedral angles between aryl rings reaching 65.5°. Hydrogen bonding motifs (N-H⋯O, N-H⋯Ow) stabilize supramolecular architectures—critical for solid-state pharmaceutical formulation.
The synthesis of dibenzo[1,4]diazepinones evolved from classical cyclocondensation approaches:
Table 2: Milestones in Dibenzodiazepinone Synthesis
Decade | Key Advancement | Contributors | Therapeutic Focus |
---|---|---|---|
1960s | First dibenzo[b,e][1,4]diazepin-11-ones | Hanze et al. | Psychotropic agents |
1990s | Hexahydro-1-ones with C11-aryl groups | Joergensen et al. | Analgesic/anti-inflammatory |
2000s | HCV NS5B polymerase inhibitors | McGowan et al. | Antiviral |
2010s | Microwave-assisted 11-aryl derivatization | Ajani et al. | Antimicrobial/anticancer |
Rational optimization of the dibenzodiazepinone scaffold targeted position 11 and the alicyclic ring:
The 3-bromophenyl variant exemplifies modern design principles—balancing halogen-mediated target affinity (e.g., kinase inhibition) with metabolic stability conferred by dimethyl groups.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8